molecular formula C23H19FN2O2S B2974619 N-benzyl-6-fluoro-3-tosylquinolin-4-amine CAS No. 899726-50-2

N-benzyl-6-fluoro-3-tosylquinolin-4-amine

Cat. No. B2974619
CAS RN: 899726-50-2
M. Wt: 406.48
InChI Key: LEAYQAFQICTCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-fluoro-3-tosylquinolin-4-amine is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been studied for its potential use in various applications, including medicinal chemistry and drug discovery.

Scientific Research Applications

Synthesis and Antibacterial Properties

Research on fluoroquinolone derivatives, such as those involving the synthesis of 8-nitrofluoroquinolone models, has demonstrated significant antibacterial activity against both gram-positive and gram-negative strains. These studies highlight the potential of fluoroquinolone derivatives in developing new antibacterial agents with improved efficacy. The work by Al-Hiari et al. (2007) involved large-scale preparation and characterization of derivatives showing good activity against S. aureus, indicating the potential of similar compounds like N-benzyl-6-fluoro-3-tosylquinolin-4-amine in antibacterial research (Al-Hiari et al., 2007).

Catalytic Applications and Chemical Synthesis

The study of rhodium(III)-catalyzed CH amination showcases the utility of N-alkyl-O-benzoyl-hydroxylamines in the efficient and functional group tolerant synthesis of 2-arylquinazolin-4(3H)-one derivatives. This indicates the versatility of compounds like N-benzyl-6-fluoro-3-tosylquinolin-4-amine in facilitating catalytic transformations and the synthesis of heterocycles, as explored by Zhang et al. (2018) (Zhang et al., 2018).

Organic Light-Emitting Device (OLED) Applications

Naphthalimide derivatives, such as those studied by Luo et al. (2015), are promising materials for standard-red OLED applications due to their red-emissive properties and satisfactory chromaticity. The presence of aromatic amine donors and specific structural modifications can significantly impact the photophysical characteristics and application potential of these compounds in OLED technology (Luo et al., 2015).

Photostability and Fluorescence in Chemical Sensors

The synthesis and absorption properties of yellow-green emitting fluorophores incorporating benzo(de)isoquinoline-1,3-diones indicate the importance of structural elements in enhancing photostability and fluorescence. This research, conducted by Bojinov and Panova (2007), suggests that similar compounds could be used in developing chemical sensors and fluorescent materials with improved stability and performance (Bojinov & Panova, 2007).

properties

IUPAC Name

N-benzyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-16-7-10-19(11-8-16)29(27,28)22-15-25-21-12-9-18(24)13-20(21)23(22)26-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAYQAFQICTCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-fluoro-3-tosylquinolin-4-amine

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